ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)8-9-10(6)3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZZNGXCVWWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173479 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393561-26-6 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393561-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Ethyl 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylate
Ester Group Transformations and Derivatizations
The ethyl carboxylate group at the 5-position of the triazole ring is amenable to a variety of classical ester transformations, providing a versatile handle for the synthesis of a diverse range of derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved through saponification, which involves treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like aqueous ethanol (B145695) or methanol, followed by acidification.
For instance, the saponification of a structurally similar compound, ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been successfully carried out using aqueous sodium hydroxide in ethanol. beilstein-journals.org This suggests that ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate can be readily hydrolyzed under similar basic conditions to yield 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.
Table 1: Representative Conditions for Ester Hydrolysis
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 10% aq. NaOH, Ethanol, Room Temperature | 5-(Diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | beilstein-journals.org |
| This compound (Predicted) | aq. NaOH or KOH, Ethanol/Methanol, Heat | 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid | - |
Transesterification Reactions
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic catalysis. This reaction is useful for modifying the ester group to alter the physical or biological properties of the molecule.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, and a large excess of a different alcohol, the ethyl ester can be converted to the corresponding ester of the new alcohol. chemistrysteps.comorganic-chemistry.org The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol.
Base-Catalyzed Transesterification: Alternatively, using a catalytic amount of a strong base, such as sodium alkoxide, in the desired alcohol as the solvent can also effect transesterification. acs.org The reaction is driven by the equilibrium, which can be shifted by using a large excess of the reactant alcohol. For heteroaromatic esters, earth-abundant alkali metal species have also been shown to be effective catalysts for transesterification with phenols. masterorganicchemistry.com
Table 2: General Conditions for Transesterification
| Catalysis | Reagents and Conditions | General Product |
| Acid-Catalyzed | R'OH (excess), H₂SO₄ (cat.), Heat | Methyl, propyl, or other alkyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate |
| Base-Catalyzed | R'OH, NaOR' (cat.), Heat | Methyl, propyl, or other alkyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate |
Reduction Reactions
The ester group can be reduced to a primary alcohol, providing another avenue for derivatization. Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction of this compound with LiAlH₄ is expected to yield (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. This alcohol can then be further functionalized, for example, by conversion to halides or ethers. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
Reactivity Modulations of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic attack is influenced by the electronic nature of its substituents. The two methyl groups at the N1 and C4 positions are electron-donating, which increases the electron density of the triazole ring, making it more susceptible to electrophilic attack. Conversely, the ethyl carboxylate group at the C5 position is electron-withdrawing, which decreases the electron density of the ring, particularly at the adjacent carbon and nitrogen atoms, potentially activating it towards nucleophilic attack.
Electrophilic and Nucleophilic Substitution Reactions on the Ring
Electrophilic Substitution: The electron-donating methyl groups are expected to direct electrophiles to the available positions on the triazole ring. However, the 1,2,3-triazole ring itself is generally considered to be electron-deficient compared to benzene, making electrophilic substitution reactions challenging. When such reactions do occur, they often require harsh conditions. For some five-membered heterocycles, direct nitration can be achieved using nitric acid in trifluoroacetic anhydride. researchgate.net Halogenation of 4-aryl-1,2,3-triazoles has been accomplished using potassium halides with oxone as an oxidant. rsc.org Given the substitution pattern of the target molecule, any potential electrophilic attack would likely occur at the C5 position if the ester group were not present. However, the presence of the ester group deactivates this position.
Nucleophilic Substitution: The electron-withdrawing nature of the ethyl carboxylate group at C5 makes this position and the adjacent C4 more susceptible to nucleophilic attack. However, direct nucleophilic substitution on an unsubstituted triazole ring is uncommon. More typically, a leaving group, such as a halogen, is required at the position of attack. For instance, 5-bromo-1,2,3-triazines have been shown to undergo nucleophilic aromatic substitution with phenols. acs.org While this is a different heterocyclic system, it illustrates the principle of activating a ring towards nucleophilic attack. In the case of this compound, the C5 position is already substituted, and the C-H bonds of the ring are generally not prone to nucleophilic attack without prior activation.
Oxidation Pathways
The nitrogen atoms of the 1,2,3-triazole ring can be susceptible to oxidation, leading to the formation of N-oxides. The oxidation of 1,4-disubstituted-1,2,3-triazoles has been reported to yield the corresponding 1,2,3-triazole N-oxides. These N-oxides can then serve as substrates for further functionalization. The oxidation of the triazole ring can introduce new reactivity patterns, for example, by activating adjacent positions towards substitution reactions.
Regioselective Functionalization Approaches on the Triazole Scaffold
Regioselective functionalization of the 1,2,3-triazole scaffold is a key strategy for creating diverse molecular architectures. For a molecule like this compound, the primary targets for regioselective reactions are the C-H bonds of the methyl groups and potential modifications of the ester group.
One of the most powerful techniques for introducing functionality onto a triazole ring and its substituents is through transition metal-catalyzed C-H activation. While direct C-H activation on the triazole ring itself is more common for triazoles with an available C-H at the 5-position, the principles can be extended to the alkyl substituents on the 1,4-dimethylated scaffold. Palladium and copper catalysts are frequently employed for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, palladium-catalyzed C-H activation has been used to achieve selective cyclization and substitution on molecules containing a 1,2,3-triazole directing group, highlighting the ring's ability to coordinate with the metal center and direct functionalization to specific sp² and sp³ C-H bonds. rsc.org This suggests that the N1-position of the triazole ring in this compound could potentially direct the functionalization of the C4-methyl group.
Furthermore, the ester group at the C5 position offers a reliable handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This approach is a common strategy in the synthesis of novel triazole-containing compounds.
The table below summarizes potential regioselective functionalization approaches applicable to the this compound scaffold based on known triazole chemistry.
| Functionalization Site | Reaction Type | Potential Reagents and Conditions | Expected Product |
| C4-Methyl Group | C-H Activation/Arylation | Pd(OAc)₂, Aryl Halide, Ligand, Base | Ethyl 1-methyl-4-(arylmethyl)-1H-1,2,3-triazole-5-carboxylate |
| C5-Ester Group | Hydrolysis | LiOH or NaOH, H₂O/MeOH | 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic acid |
| C5-Ester Group | Amidation | Amine, Coupling Agent (e.g., HATU, EDCI) | N-substituted-1,4-dimethyl-1H-1,2,3-triazole-5-carboxamide |
| N1-Methyl Group | Demethylation/Re-alkylation | Strong Acid/Base, Alkyl Halide | Variously N1-alkylated triazole derivatives |
Synthesis of Novel Hybrid and Conjugate Molecular Architectures
The 1,2,3-triazole core is a highly valued scaffold in the synthesis of hybrid molecules, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While this compound itself is already a cyclized product and does not possess azide (B81097) or alkyne functionalities for standard click reactions, it can be elaborated into derivatives that can participate in such conjugations.
A primary strategy involves the modification of the C5-ester group. Following hydrolysis to the carboxylic acid, the resulting acid can be coupled with molecules containing an azide or alkyne moiety, thereby introducing the necessary functionality for subsequent click reactions. This allows for the conjugation of the triazole unit to a wide array of other molecular entities, including biomolecules, polymers, and other heterocyclic systems.
For example, the synthesis of novel 1,2,3-triazole-containing hybrids with potential antitumor activity has been achieved through CuAAC reactions of alkyne-functionalized pyrazole- rsc.orgresearchgate.netmdpi.com-triazole hybrids with substituted aryl azides. nih.gov This highlights a general principle where a core heterocyclic structure is first functionalized with a reactive group (in this case, an alkyne) to enable its incorporation into a larger hybrid molecule.
Another approach to forming hybrid molecules is through the functionalization of the C4-methyl group. As discussed in the previous section, C-H activation could be used to introduce a reactive handle at this position, which could then be used for coupling to another molecular fragment.
The synthesis of hybrid molecules often targets the development of new therapeutic agents. For instance, new hybrid compounds containing indole (B1671886) and triazole moieties have been synthesized and shown to act as dual inhibitors for EGFR/PARP-1, targeting breast and liver cancer cells. nih.gov The synthesis of such molecules often involves multi-step sequences where the triazole is a key building block.
The following table outlines conceptual strategies for the synthesis of hybrid molecules starting from this compound.
| Starting Material Derivative | Coupling Strategy | Partner Molecule | Resulting Hybrid Architecture |
| 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic acid | Amide Coupling | Alkyne-containing amine | Triazole-alkyne conjugate for CuAAC |
| 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic acid | Amide Coupling | Azide-containing amine | Triazole-azide conjugate for CuAAC |
| Ethyl 1-methyl-4-(bromomethyl)-1H-1,2,3-triazole-5-carboxylate | Nucleophilic Substitution | Phenols, thiols, amines | Ether, thioether, or amine-linked hybrid molecules |
| 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic acid | Esterification | Hydroxyl-functionalized biomolecule | Triazole-biomolecule conjugate |
These strategies, while inferred from the broader literature on triazole chemistry, provide a roadmap for the potential derivatization of this compound to generate novel and complex molecular architectures.
Computational and Quantum Chemical Investigations of Ethyl 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and energetics of 1,2,3-triazole derivatives. mdpi.commdpi.com For ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate, DFT calculations can elucidate fundamental properties that govern its chemical behavior. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. Other important descriptors include chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), which provide quantitative measures of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons. researchgate.net These parameters are instrumental in evaluating the reactivity and interaction of triazole derivatives. nih.gov
Table 1: Calculated Electronic Properties of a Representative 1,2,3-Triazole System
| Parameter | Description | Typical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.85 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.79 eV |
| Dipole Moment (μ) | Measure of the polarity of the molecule | 3.5 D |
Note: The values presented are representative for substituted 1,2,3-triazole systems and are intended for illustrative purposes.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of the 1,2,3-triazole ring. The most common route to 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.govchemtube3d.com Quantum chemical calculations can map out the entire reaction pathway, identifying intermediates, transition states, and determining the activation energies.
For the formation of a compound like this compound, theoretical studies can investigate the [3+2] cycloaddition reaction between methyl azide and ethyl 2-butynoate. DFT calculations are used to locate the transition state structure for the concerted cycloaddition. The geometry and energy of this transition state are crucial for understanding the reaction kinetics. Computational studies have explored both copper-catalyzed (CuAAC) and uncatalyzed versions of this reaction, revealing how the catalyst alters the mechanism and lowers the activation barrier, making the reaction more efficient and regioselective. researchgate.netfrontiersin.orgorganic-chemistry.org
A proposed reaction mechanism, supported by computational modeling, often involves the formation of a metallacycle intermediate in catalyzed reactions. organic-chemistry.org The calculations can predict the energies of different possible pathways, thus explaining the observed product distribution. researchgate.netacs.org For instance, DFT can be used to understand why the 1,4-disubstituted isomer is predominantly formed in the CuAAC reaction. nih.gov
Table 2: Representative Calculated Activation Energies for 1,3-Dipolar Cycloaddition
| Reaction Type | Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Thermal Cycloaddition | None | 25 - 30 |
| Copper(I)-Catalyzed (CuAAC) | Cu(I) | 12 - 18 |
Note: These are typical ranges of activation energies calculated for 1,3-dipolar cycloadditions, demonstrating the catalytic effect.
Analysis of Tautomerism, Isomerism, and Regioselectivity
Substituted 1,2,3-triazoles can exist as different isomers and tautomers, and computational methods are invaluable for assessing their relative stabilities. For N-unsubstituted or certain substituted triazoles, prototropic tautomerism is a key feature, where a hydrogen atom can migrate between the nitrogen atoms of the ring. acs.orgnih.gov Quantum chemical calculations can determine the relative Gibbs free energies of the possible tautomers (e.g., 1H, 2H, and 4H forms) to predict the most stable form in the gas phase or in different solvents. researchgate.netresearchgate.net Recent studies combining NMR spectroscopy and high-level calculations have been successful in identifying the predominant tautomers of functionalized 1,2,3-triazoles in solution. acs.orgnih.gov
The synthesis of substituted triazoles via cycloaddition reactions can lead to different regioisomers. For example, the reaction of an unsymmetrical alkyne and an azide can yield either the 1,4- or the 1,5-disubstituted product. Computational studies can model the transition states for both reaction pathways. nih.gov By comparing the activation energies, it is possible to predict the regioselectivity of the reaction under different conditions (thermal vs. catalyzed). nih.govacs.org For the synthesis of this compound, theoretical calculations would confirm the high regioselectivity for the 1,4-isomer under typical synthetic conditions.
Molecular Modeling for Structure-Reactivity Correlations and Predictive Design
A significant application of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating a range of electronic and structural descriptors for a series of related 1,2,3-triazole derivatives, it is possible to build mathematical models that correlate these descriptors with observed properties, such as biological activity or chemical reactivity. nih.govresearchgate.net
For instance, the calculated electronic properties from DFT (HOMO/LUMO energies, electrophilicity, etc.) for a series of triazole carboxylates can be correlated with their experimentally determined efficacy as, for example, enzyme inhibitors. bohrium.com This allows for a rational, predictive design of new molecules with enhanced activity. Molecular docking is a particularly powerful technique in this regard. It simulates the interaction of a ligand, such as this compound, with the active site of a biological target like an enzyme or receptor. researchgate.netmdpi.com
Docking studies can predict the preferred binding orientation of the molecule and estimate its binding affinity. These studies can reveal key interactions, such as hydrogen bonds or π-stacking, between the triazole derivative and the protein's amino acid residues. bohrium.com This information is crucial for understanding the mechanism of action and for designing new analogues with improved binding and, consequently, higher biological potency. nih.gov The insights gained from these models guide the synthesis of new compounds with a higher probability of success, thereby accelerating the drug discovery and materials science research process.
Advanced Applications of Ethyl 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylate and Its Structural Analogs
Role as a Synthetic Building Block in Complex Molecule Construction
Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate and its analogs are valuable intermediates in organic synthesis, serving as foundational scaffolds for the construction of more complex molecular entities. The 1,2,3-triazole core is not just a passive linker but an active participant in the biological and chemical properties of the final molecule. It can act as a bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen bonding capabilities.
The versatility of the triazole ring, combined with the reactivity of the ester and the influence of the methyl groups, allows for a wide range of chemical transformations. For instance, derivatives of 1,2,3-triazoles are instrumental in the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone in the synthesis of such triazole derivatives, providing a highly efficient and regioselective method to create the 1,4-disubstituted triazole core.
Table 1: Examples of Complex Molecules Synthesized from 1,2,3-Triazole Building Blocks
| Precursor | Synthetic Transformation | Resulting Complex Molecule | Potential Application |
|---|---|---|---|
| Substituted 1,2,3-triazole-4-carboxylates | Cyclization and functional group manipulation | Fused heterocyclic systems (e.g., triazolopyrimidines) | Medicinal Chemistry |
| Aryl-substituted 1,2,3-triazoles | Cross-coupling reactions | Biologically active compounds | Drug Discovery |
The ability to introduce various substituents onto the triazole ring makes these compounds highly adaptable for creating libraries of molecules for drug discovery and other applications. The stability of the triazole ring under a variety of reaction conditions further enhances its utility as a reliable building block in multistep syntheses.
Contributions to Organocatalysis and Other Catalytic Systems
The nitrogen-rich 1,2,3-triazole ring in this compound and its analogs can act as a ligand for metal catalysts or as a component of organocatalysts. rsc.orguq.edu.au The nitrogen atoms can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. rsc.org This has led to the development of novel catalytic systems for a range of organic transformations. uq.edu.au
In the realm of organocatalysis, 1,2,3-triazole derivatives have been explored for their ability to promote reactions through various activation modes. rsc.orgrsc.org The polarized C-H bond at the 5-position of the triazole ring can participate in hydrogen bonding interactions, which is a key feature in many organocatalytic processes. rsc.org Different organocatalytic routes for the synthesis of substituted 1,2,3-triazoles have been described, highlighting the versatility of this heterocyclic core in catalysis. rsc.orgrsc.org
Table 2: Catalytic Applications of 1,2,3-Triazole Derivatives
| Catalyst Type | Triazole Derivative Role | Catalyzed Reaction | Reference |
|---|---|---|---|
| Metal-based catalyst | N-donor ligand | Carbonylation and carbon-carbon bond formation | rsc.org |
| Organocatalyst | Hydrogen bond donor | Enamine/enolate-mediated reactions | nih.gov |
The development of triazole-based catalysts is an active area of research, with ongoing efforts to design more efficient and selective catalytic systems for sustainable chemical synthesis. mdpi.com
Utility in Materials Science Research
The unique electronic and structural features of this compound and its analogs make them attractive components for the design of advanced materials with tailored properties.
Substituted 1,2,3-triazoles have shown significant promise in the development of luminescent materials. mdpi.comresearchgate.net The triazole ring, when incorporated into a larger conjugated system, can influence the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime. nih.govresearchgate.net
Researchers have synthesized and characterized various 1,2,3-triazole derivatives that exhibit strong fluorescence, with some compounds displaying high quantum yields. researchgate.netmdpi.com The emission color can be tuned by modifying the substituents on the triazole ring and the attached aromatic or heteroaromatic groups. nih.gov For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been shown to be a new class of fluorescent labels with a wide spectral range. nih.gov The photophysical properties of these materials are highly dependent on the electronic nature and relative orientation of the substituents. nih.govnih.gov
Table 3: Photophysical Properties of Selected 1,2,3-Triazole Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aryl-substituted 1,2,3-triazoles | ~290-320 | ~335-368 | up to 65 | mdpi.com |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Varies | 350-600 | - | nih.gov |
The investigation into triazole-based luminophores is driven by their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.
The nitrogen atoms of the 1,2,3-triazole ring make it an excellent ligand for the construction of metal-organic frameworks (MOFs). acs.orgrsc.org MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. uni-augsburg.de The specific substitution pattern of this compound, with potential coordination sites from the triazole nitrogens and the carboxylate oxygen, allows it to act as a multidentate linker, forming robust and functional MOF structures.
Triazole-functionalized MOFs have been shown to exhibit interesting properties, such as high porosity and catalytic activity. acs.orgrsc.org The incorporation of triazole ligands can also enhance the stability and functionality of the resulting MOF. rsc.org Post-synthetic modification of MOFs with triazole-containing ligands is another powerful strategy to introduce new functionalities. jove.comjove.comnih.gov
Table 4: Examples of Triazole-Based Metal-Organic Frameworks
| MOF Name/Type | Ligand | Metal Ion | Key Feature/Application | Reference |
|---|---|---|---|---|
| Triazole-Containing MOF | Octacarboxylate ligand | Cu(II) | CO2 conversion catalyst | acs.org |
| Photoluminescent MOFs | N-2-aryl-1,2,3-triazole derivatives | - | Enhanced photoluminescence | rsc.org |
The design and synthesis of new triazole-based ligands continue to be a focal point for the development of novel MOFs with tailored properties for specific applications. fau.degoogle.com
1,2,3-Triazole derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic media. mdpi.comnih.govencyclopedia.pub Their efficacy stems from the ability of the triazole ring to adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. daneshyari.comnih.govijcsi.pro
The adsorption process can involve both physisorption and chemisorption, where the nitrogen heteroatoms and π-electrons of the triazole ring interact with the vacant d-orbitals of the metal atoms. mdpi.comijcsi.pro The structure of the triazole derivative, including the nature and position of substituents, plays a crucial role in its inhibition efficiency. mdpi.comijcsi.pro Many 1,2,3-triazole derivatives are considered environmentally friendly and non-toxic, making them attractive alternatives to more hazardous corrosion inhibitors. mdpi.comnih.govnih.gov
Table 5: Corrosion Inhibition Efficiency of Selected 1,2,3-Triazole Derivatives
| Metal | Corrosive Medium | Inhibitor | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Mild Steel | 1.0 M HCl | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | >95 at 0.8 mM | daneshyari.comijcsi.pro |
| Carbon Steel | 1 M HCl | (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | High | nih.gov |
| Copper | 3 wt% NaCl | 2-(1-tosyl-1H-1,2,3-triazol-4-yl)propane-2-ol | 93.6 | mdpi.com |
The ease of synthesis, often through "click chemistry," further enhances the appeal of 1,2,3-triazoles as a versatile class of corrosion inhibitors. mdpi.comnih.gov
Potential in Agrochemical Research and Development
The 1,2,3-triazole scaffold is a privileged structure in agrochemical research, with many derivatives exhibiting potent herbicidal, fungicidal, and insecticidal activities. nih.govresearchgate.net The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors in the target organisms.
Several studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives with significant herbicidal activity against various weeds. nih.govtandfonline.combohrium.com For instance, some carbamoyl triazole herbicides have shown high efficacy and selectivity. nih.gov The introduction of different functional groups onto the triazole ring allows for the fine-tuning of their biological activity and spectrum of control.
In addition to herbicidal properties, triazole derivatives have also been investigated for their fungicidal effects against a range of plant pathogens. The ability to synthesize diverse libraries of triazole compounds facilitates the discovery of new agrochemicals with improved efficacy and environmental profiles.
Table 6: Agrochemical Activities of Triazole Derivatives
| Compound Class | Target Pest | Example of Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives containing a pyrazole moiety | Weeds (lettuce and bentgrass) | Moderate herbicidal activity | researchgate.net |
| Carbamoyl triazole derivatives | Weeds (cucumber and semen euphorbiae) | Good inhibitory activity | nih.gov |
| Pyrimidine derivatives containing 1,2,4-triazole | Weeds (Brassica napus and Echinochloa crusgalli) | Good inhibition activities | tandfonline.com |
The ongoing research in this field aims to develop new triazole-based agrochemicals that are effective at low application rates and have favorable toxicological and environmental profiles.
Structure Property Relationships in Ethyl 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylate Systems
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity of the 1,2,3-triazole ring is significantly modulated by the electronic properties of its substituents. In ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate, there is a combination of electron-donating and electron-withdrawing groups. The methyl groups at the N1 and C4 positions are weakly electron-donating through an inductive effect (+I), which tends to increase the electron density of the triazole ring. Conversely, the ethyl carboxylate group at the C5 position is strongly electron-withdrawing (-M and -I effects), which decreases the electron density of the ring.
This electronic push-pull system has several consequences for the molecule's reactivity:
Nucleophilic Attack: The electron-withdrawing nature of the C5-ester group makes the carbon atom of the carboxylate group highly electrophilic and susceptible to nucleophilic acyl substitution. This allows for straightforward derivatization, such as conversion to amides or other esters.
Reactivity of Substituents: The methyl group at the C4 position could potentially undergo reactions such as deprotonation followed by functionalization, although the acidity of these protons is generally low. The N1-methyl group is typically unreactive under standard conditions.
Cycloaddition Reactions: While the parent 1,2,3-triazole can participate in certain cycloaddition reactions, the fully substituted nature and the electronic environment of this specific compound make such reactions less favorable. The synthetic utility of 1,2,3-triazoles is more commonly associated with their formation via [3+2] cycloaddition of azides and alkynes. researchgate.netnih.govbeilstein-journals.org
The regioselectivity of reactions involving derivatives is also heavily influenced by these substituents. For example, in the synthesis of similar 1,4,5-trisubstituted 1,2,3-triazoles, the choice of reactants and catalysts can precisely control the placement of functional groups, but post-synthetic modification is dictated by the existing electronic landscape. nih.govbeilstein-journals.org The presence of both electron-donating and electron-withdrawing groups can lead to complex reactivity patterns that can be exploited for selective chemical transformations.
| Reaction Type | Expected Reactivity of the Triazole Ring | Rationale |
| Electrophilic Aromatic Substitution | Low | The electron-withdrawing ethyl carboxylate group deactivates the aromatic ring towards electrophiles. |
| Nucleophilic Acyl Substitution | High (at the ester) | The carbonyl carbon of the ester is highly electrophilic, facilitating reactions with nucleophiles. |
| Deprotonation of C4-Methyl | Low to Moderate | Requires a strong base; the resulting carbanion would be stabilized by the adjacent aromatic ring. |
| Denitrogenative Transformations | Very Low | The triazole ring is highly stable; such reactions typically require N-acylation or N-sulfonylation, which is blocked by the N1-methyl group. rsc.org |
Stereochemical Considerations in Derivative Design
This compound is an achiral molecule as it possesses a plane of symmetry. However, the design and synthesis of derivatives based on this scaffold must take into account several stereochemical factors, particularly if chiral elements are introduced.
Introduction of Chiral Centers: If a chiral center is introduced into a substituent, for instance, by modifying the ethyl group of the ester or one of the methyl groups, the triazole core can act as a rigid scaffold that influences the spatial arrangement of the new stereocenter. The steric bulk of the adjacent C4-methyl and N1-methyl groups would play a role in directing the stereochemical outcome of such reactions, potentially leading to diastereoselectivity.
Atropisomerism: The potential for axial chirality (atropisomerism) exists in derivatives of 1,5-disubstituted 1,2,3-triazoles. researchgate.net If a bulky aromatic group were to replace the N1-methyl group, restricted rotation around the N1-Aryl single bond could lead to stable, separable atropisomers. The barrier to rotation would be influenced by the steric hindrance imposed by the substituents at the C5 (ethyl carboxylate) and potentially the C4 (methyl) positions. Research has shown that the barrier to rotation around the N1-aryl bond is generally higher than that for a C5-aryl bond, making this a viable strategy for designing novel chiral ligands or catalysts. researchgate.net
Conformational Analysis: For flexible derivatives, the conformation is influenced by the parent triazole structure. The relative orientations of the substituents are determined by minimizing steric clash. Computational and NMR studies on similar functionalized 1,2,3-triazoles have been used to determine the most stable conformations in solution, which is crucial for understanding their biological activity or interaction with other molecules. nih.govacs.org
The design of new derivatives, such as pharmaceuticals or materials, can leverage these stereochemical principles. The rigid and planar nature of the triazole ring provides a predictable framework for orienting functional groups in three-dimensional space.
Electronic and Steric Influences on Triazole Ring Stability and Functionalization
The 1,2,3-triazole ring is known for its exceptional stability, which is a hallmark of its aromatic character derived from a 6π delocalized electron system. nih.govacs.org The substituents on this compound further modulate this stability and influence pathways for functionalization.
Steric Influences: The presence of substituents at three adjacent positions (N1, C5, C4) creates a sterically crowded environment on one side of the molecule. This has significant implications for functionalization:
Direct Ring Functionalization: Further substitution directly onto the triazole ring (e.g., via metalation-deprotonation) is highly unlikely due to the absence of any ring protons and the steric hindrance from existing groups.
N-functionalization: The N2 and N3 atoms of the triazole ring are potential sites for coordination with metal ions or for alkylation. However, access to these lone pairs is sterically hindered by the flanking N1-methyl, C5-ester, and C4-methyl groups. This steric shielding can prevent or slow down reactions at these positions, thereby enhancing the molecule's kinetic stability. mdpi.com
Substituent Modification: As a result, functionalization of this molecule primarily occurs at the existing substituents. The ethyl carboxylate group is the most accessible and reactive site for modification, as discussed previously.
The combination of electronic stabilization and steric hindrance makes the core triazole ring of this compound exceptionally robust.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Ring Stability & Functionalization |
| Methyl | N1 | Electron-donating (+I) | Moderate | Increases ring electron density; blocks N1 position; contributes to steric shielding of N2. |
| Methyl | C4 | Electron-donating (+I) | Moderate | Increases ring electron density; contributes to steric shielding of N3 and C5. |
| Ethyl Carboxylate | C5 | Electron-withdrawing (-M, -I) | High | Decreases ring electron density; provides a primary site for functionalization; sterically hinders N1 and C4 positions. |
Future Research Avenues and Translational Perspectives
Advancements in Green Chemistry Principles for Triazole Synthesis
The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org These advancements offer a clear roadmap for the future sustainable production of ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate. Traditional synthetic methods are often being replaced by more environmentally benign alternatives that align with these principles. nih.gov
Future research will likely focus on optimizing the synthesis of this specific triazole using established green methodologies. Key areas of exploration include:
Green Solvents: Moving away from conventional volatile organic compounds towards greener alternatives like water, ionic liquids, or deep eutectic solvents. For instance, methods using water and an ionic liquid with triethylamine (B128534) have been successful for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org
Alternative Energy Sources: Employing microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. sciencescholar.us
Catalysis: Developing and utilizing more efficient and recyclable catalysts, such as copper nanoparticles or other metal-based catalysts, can improve yield and reduce waste. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a foundational "click chemistry" reaction for creating 1,4-disubstituted 1,2,3-triazoles and is a prime candidate for green optimization. nih.govbeilstein-journals.org
| Principle | Technique/Reagent | Potential Advantage for Synthesis |
|---|---|---|
| Safer Solvents | Water, Ethanol (B145695), Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave Irradiation, Ultrasound | Drastically reduced reaction times and lower energy consumption. |
| Catalysis | Copper (Cu(I)) catalysts, Recyclable catalysts | High regioselectivity, improved reaction rates, and potential for reuse. |
| Waste Prevention | One-pot multicomponent reactions | Increased atom economy and reduced purification steps. beilstein-journals.org |
Elaboration of Novel Functionalization Strategies for Diverse Applications
The utility of this compound as a chemical building block depends on the ability to further modify its structure. The ester and methyl groups on the triazole ring serve as primary handles for functionalization. Future research will focus on applying novel synthetic strategies to this scaffold to generate a diverse library of derivatives for screening in various applications.
Key functionalization avenues include:
Post-Click Modification: This approach involves first synthesizing the core triazole ring and then introducing functional groups. This strategy is essential for creating complex molecular architectures.
C-H Functionalization: Direct activation and functionalization of C-H bonds on the triazole ring or its substituents is a powerful, atom-economical method for creating new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.
Modification of the Ester Group: The ethyl carboxylate group can be readily converted into other functional groups such as amides, hydrazides, or other esters, or reduced to an alcohol. For example, related triazole-4-carboxylates have been converted into their corresponding acid hydrazides and subsequently into Schiff's bases. researchgate.net This versatility allows for the attachment of a wide range of other molecules, including bioactive pharmacophores or polymerizable units. One-pot multicomponent reactions can also generate triazoles with a carboxylic ester group directly. beilstein-journals.org
Integration of Advanced Computational Design and Predictive Modeling in Synthetic Chemistry
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions, thereby accelerating the design and discovery process. The integration of these methods is a critical future direction for research involving this compound.
Advanced computational approaches can be applied to:
Reaction Modeling: Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of substituted triazoles. semnan.ac.ir Such studies can elucidate the mechanism, predict the regioselectivity (i.e., the formation of the 1,4-disubstituted product over the 1,5-isomer), and help optimize reaction conditions by identifying key transition states and intermediates. beilstein-journals.orgsemnan.ac.ir
Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of novel derivatives. By building a computational model based on a set of known triazole derivatives, researchers can virtually screen new designs based on the this compound scaffold before committing to their synthesis. researchgate.net
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives might bind to biological targets like enzymes or receptors. nih.gov This allows for the rational design of compounds with potentially enhanced therapeutic effects.
| Computational Method | Application Area | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Predict regioselectivity, optimize reaction conditions, understand electronic structure. semnan.ac.ir |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design & Materials Science | Predict biological activity or physical properties of new derivatives. researchgate.net |
| Molecular Docking | Medicinal Chemistry | Simulate binding of triazole derivatives to protein targets to guide drug design. nih.gov |
Interdisciplinary Research and Innovation Opportunities in Materials and Chemical Technologies
The stable, aromatic, and highly polar nature of the 1,2,3-triazole ring makes it a valuable component in various materials and technologies. This compound can serve as a versatile precursor for creating advanced functional materials.
Interdisciplinary opportunities include:
Polymer Chemistry: The triazole can be functionalized with polymerizable groups to be incorporated into polymer backbones or as pendant groups. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or unique mechanical properties.
Coordination Chemistry and Catalysis: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This can lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with applications in catalysis, gas storage, or sensing. nih.gov Derivatives of similar triazole esters have been used to create coordination polymers with Zn(II) and Cd(II). researchgate.net
Corrosion Inhibition: Triazole derivatives are well-known for their ability to act as corrosion inhibitors for metals by forming a protective layer on the metal surface. nih.gov Future research could explore the efficacy of this compound and its derivatives for protecting various metals and alloys.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Triethylamine |
| Tosyl azide (B81097) |
| Schiff's base |
| Zn(II) |
| Cd(II) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cycloaddition reactions or nucleophilic substitutions. For example, triazole rings can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with precursors like ethyl propiolate and methyl azides. Key parameters include:
- Temperature control : Maintaining 60–80°C to ensure regioselectivity and avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase tracks reaction progress .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via -NMR (e.g., ester proton at δ 4.2–4.4 ppm) .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of a saturated ethanol solution yields diffraction-quality crystals .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines anisotropic displacement parameters, with R1 < 0.05 for high-quality data. OLEX2 visualizes hydrogen bonding (e.g., C–H···O interactions) and packing diagrams .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic interactions and reactivity of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with charge-transfer potential .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a nucleophilic center) .
- Reactivity trends : Compare Fukui indices to predict regioselectivity in substitution reactions .
Q. How can contradictions in biological activity data (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., bromine substitution at position 4 enhances enzyme inhibition) .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solubility or metabolic stability .
Q. What mechanistic insights explain its enzyme inhibition (e.g., BRD4 bromodomain)?
- Methodological Answer :
- Crystallographic studies : Co-crystallize the compound with BRD4 (PDB ID: 5S9R) to identify binding poses. Hydrogen bonds between the triazole ring and Asn140 residue are critical .
- Kinetic assays : Surface plasmon resonance (SPR) measures binding affinity (), with triazole derivatives showing values in the nM range .
- Mutagenesis : Replace key residues (e.g., Tyr97) to validate binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
